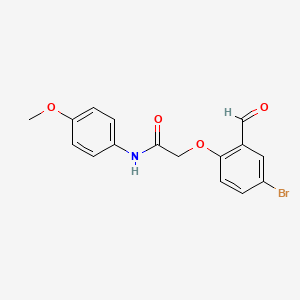![molecular formula C18H23N3O2S B2886039 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958587-10-5](/img/structure/B2886039.png)
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Pyrazole derivatives have been identified to possess potent antileishmanial properties. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. In vitro studies against Leishmania aethiopica clinical isolates have shown that certain pyrazole derivatives exhibit significant activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Efficacy
In addition to antileishmanial properties, these compounds have shown promising antimalarial effects. In vivo studies using Plasmodium berghei infected mice have demonstrated that pyrazole derivatives can lead to a substantial suppression of the infection, indicating their potential as antimalarial agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Pyrazole derivatives have been subjected to molecular docking to justify their antileishmanial activity, providing insights into their potential mechanism of action and aiding in the design of more effective drugs .
Pharmacophore Development
The diverse pharmacological effects of pyrazole derivatives make them excellent candidates for pharmacophore development. They can serve as a basis for designing new compounds with enhanced safety and efficacy for treating tropical diseases .
Synthesis Reference Database
Chemical databases like ChemSynthesis provide synthesis references and physical properties for a vast array of compounds, including pyrazole derivatives. Such databases are invaluable for researchers looking to synthesize new compounds or explore existing ones for different applications .
Biological and Clinical Applications
Indole derivatives, which share a similar heterocyclic structure with pyrazoles, have a wide range of biological and clinical applications. This suggests that pyrazole derivatives, including the compound , may also have diverse applications in biological research and medicine .
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
It is known that the compound contains an indole nucleus, which is found in many important synthetic drug molecules . The indole nucleus is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound could potentially interact with its targets through electrophilic substitution.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure, which includes an indole nucleus, suggests that it could potentially have broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Indole derivatives are known to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-4-13(5-2)18(22)19-17-15-10-24(23)11-16(15)20-21(17)14-8-6-12(3)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOMZKHHJUDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2885957.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)
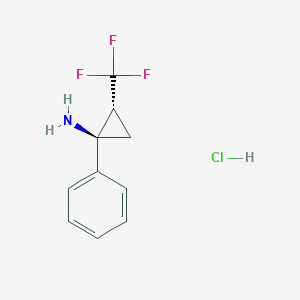

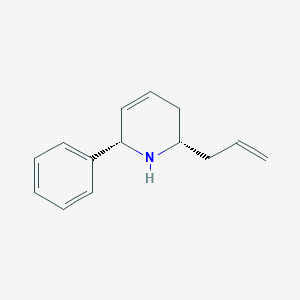
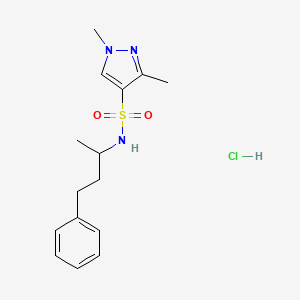
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)
![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)
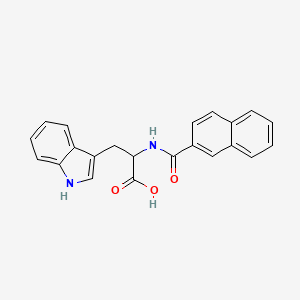

![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

